molecular formula C22H23F2N5O2S B12429936 Cdk9-IN-9

Cdk9-IN-9

货号: B12429936
分子量: 459.5 g/mol
InChI 键: PNHBMABVSBQFDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk9-IN-9 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent kinase family. CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II complex. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where dysregulation of CDK9 activity is often observed .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-9 typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and cost. These methods often involve the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .

化学反应分析

Types of Reactions

Cdk9-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .

科学研究应用

Cdk9-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK9 in various chemical processes.

    Biology: Helps in understanding the regulation of transcriptional elongation and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with dysregulated CDK9 activity.

    Industry: Used in the development of new drugs and therapeutic agents targeting CDK9

作用机制

Cdk9-IN-9 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II complex. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and subsequent downregulation of genes involved in cell proliferation and survival .

相似化合物的比较

Similar Compounds

Uniqueness

Cdk9-IN-9 is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential, making it a promising candidate for further drug development .

属性

分子式

C22H23F2N5O2S

分子量

459.5 g/mol

IUPAC 名称

(3,20-difluoro-13-oxa-5,7,18,25-tetrazatetracyclo[17.3.1.12,6.18,12]pentacosa-1(23),2(25),3,5,8(24),9,11,19,21-nonaen-10-yl)methyl-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C22H23F2N5O2S/c1-32(25,30)13-14-8-16-11-17(9-14)31-7-3-2-6-26-20-10-15(4-5-18(20)23)21-19(24)12-27-22(28-16)29-21/h4-5,8-12,25-26H,2-3,6-7,13H2,1H3,(H,27,28,29)

InChI 键

PNHBMABVSBQFDU-UHFFFAOYSA-N

规范 SMILES

CS(=N)(=O)CC1=CC2=CC(=C1)OCCCCNC3=C(C=CC(=C3)C4=NC(=NC=C4F)N2)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。